Cas no 864858-63-9 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide structure
864858-63-9 structure
Product name:N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide
CAS No:864858-63-9
MF:C18H14N4O2S2
Molecular Weight:382.459360599518
CID:848986

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Benzothiazolecarboxamide, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-
    • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide
    • N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide
    • インチ: 1S/C18H14N4O2S2/c1-10(23)22-7-6-11-12(8-19)17(26-15(11)9-22)21-16(24)18-20-13-4-2-3-5-14(13)25-18/h2-5H,6-7,9H2,1H3,(H,21,24)
    • InChIKey: GUPJBBNSOMRCGW-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C2=C1CN(C(C)=O)CC2)NC(C1=NC2C=CC=CC=2S1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 636
  • トポロジー分子極性表面積: 143

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1298-0860-5μmol
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1298-0860-3mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1298-0860-10mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1298-0860-75mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1298-0860-1mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1298-0860-5mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1298-0860-30mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1298-0860-15mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1298-0860-20mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1298-0860-100mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide
864858-63-9 90%+
100mg
$248.0 2023-05-17

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide 関連文献

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamideに関する追加情報

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide (CAS No. 864858-63-9): A Comprehensive Overview

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide (CAS No. 864858-63-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule combines a thienopyridine core with a benzothiazole carboxamide moiety, making it a structurally unique entity with potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which could lead to breakthroughs in targeted therapies.

The compound's chemical structure features a 6-acetyl group and a 3-cyano substituent on the thieno[2,3-c]pyridine ring, coupled with a 1,3-benzothiazole-2-carboxamide attachment. This combination of functional groups contributes to its hydrogen-bonding capacity and lipophilic character, properties that are crucial for its potential as a small-molecule modulator in biological systems. Recent studies have explored its role in enzyme inhibition and receptor binding, aligning with current trends in precision medicine and personalized therapeutics.

In the context of drug development, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide represents an exciting scaffold for structure-activity relationship (SAR) studies. Its heterocyclic framework is reminiscent of several FDA-approved drugs, sparking interest in its potential as a lead compound for various therapeutic areas. The presence of both electron-withdrawing (cyano) and electron-donating (acetyl) groups creates a balanced electronic environment that may influence its pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of CAS 864858-63-9 involves sophisticated multi-step organic synthesis protocols. Key steps typically include cyclization reactions to form the thienopyridine core, followed by amide coupling with the benzothiazole derivative. These synthetic challenges make it a valuable subject for method development in modern organic synthesis, particularly in the context of green chemistry approaches that minimize environmental impact.

The physicochemical properties of N-{6-acetyl-3-cyano-thienopyridin-2-yl}-benzothiazole-2-carboxamide have been characterized through various analytical techniques. Its molecular weight (approximately 367.44 g/mol) and logP value suggest moderate lipophilicity, which is favorable for drug-like molecules. The compound's UV-Vis absorption profile indicates potential applications in fluorescence-based assays, making it relevant to current high-throughput screening methodologies in drug discovery.

Recent patent literature reveals growing interest in thienopyridine-benzothiazole hybrids like 864858-63-9, particularly for their potential in central nervous system (CNS) disorders and metabolic diseases. This aligns with trending research areas such as neurodegeneration and diabetes management, where novel small-molecule approaches are urgently needed. The compound's blood-brain barrier permeability predictions make it especially interesting for CNS drug development programs.

In the pharmaceutical market, derivatives of thieno[2,3-c]pyridine have shown commercial success, creating optimism about the potential of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-benzothiazole-2-carboxamide. The global push for novel therapeutic agents against age-related diseases and chronic conditions has increased demand for such innovative chemical entities. Market analysts note particular growth in the small-molecule drug segment where this compound would compete.

From a research tools perspective, CAS 864858-63-9 serves as a valuable chemical probe for studying protein-ligand interactions. Its unique structure makes it suitable for fragment-based drug design (FBDD), a cutting-edge approach in drug discovery. The compound's crystallographic properties also make it interesting for X-ray diffraction studies of molecular packing and supramolecular chemistry.

The safety profile and toxicological aspects of N-{6-acetyl-3-cyano-thienopyridin-2-yl}-benzothiazole-2-carboxamide are subjects of ongoing investigation. Preliminary in silico toxicity predictions suggest favorable characteristics, though comprehensive ADMET studies are needed. This aligns with current regulatory emphasis on early safety assessment in drug development pipelines.

Looking forward, 864858-63-9 represents an important example of how heterocyclic chemistry continues to drive innovation in medicinal chemistry. Its combination of thienopyridine and benzothiazole pharmacophores offers multiple avenues for structural optimization, particularly in the context of polypharmacology approaches that target multiple disease pathways simultaneously. As research progresses, this compound may emerge as a key player in addressing unmet medical needs through rational drug design.

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